methanone hydrobromide CAS No. 1824437-51-5](/img/structure/B1379280.png)
[5-(2-Aminoethyl)-2-thienyl](2-furyl)methanone hydrobromide
説明
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. Unfortunately, the specific molecular structure details for “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” are not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight. For “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide”, the molecular weight is 318.3 g/mol. Other specific physical and chemical properties are not provided in the available resources .科学的研究の応用
Tryptophan Metabolic Pathways and Brain Serotonergic Activity
A comprehensive review by Höglund, Øverli, and Winberg (2019) outlines the complex metabolic pathways of tryptophan, an essential amino acid and a precursor to serotonin (5-HT), highlighting its significance in regulating aggressive behavior and stress responses through the serotonergic system in vertebrates (Höglund, Øverli, & Winberg, 2019).
Study of the Brain Serotonergic System
Research by Diksic and Young (2001) demonstrates the use of α-Methyl-L-tryptophan (α-MTrp) as a tracer to study serotonin (5-HT) synthesis rates in the brain, offering a unique approach to understanding serotonergic activity and its implications for neuropsychiatric disorders (Diksic & Young, 2001).
Conversion of Plant Biomass to Furan Derivatives
Chernyshev, Kravchenko, and Ananikov (2017) review advances in converting plant biomass into furan derivatives like 5-Hydroxymethylfurfural (HMF), highlighting the potential for such chemicals to serve as sustainable alternatives to non-renewable hydrocarbon sources. This suggests a broader context for researching compounds with furan components (Chernyshev, Kravchenko, & Ananikov, 2017).
Methane as a Resource
Strong, Xie, and Clarke (2015) discuss the biotechnological applications of methanotrophic bacteria, capable of converting methane into valuable products. This research highlights the importance of understanding and utilizing microbial pathways for chemical synthesis, potentially relevant to the study of various organic compounds (Strong, Xie, & Clarke, 2015).
These summaries represent a small fraction of the vast research landscape that could intersect with the study of "5-(2-Aminoethyl)-2-thienylmethanone hydrobromide." While the direct applications of this specific compound were not identified, the highlighted research underscores the importance of understanding complex biochemical pathways, the role of neurotransmitters in health and disease, and the potential for developing sustainable chemical processes.
作用機序
The mechanism of action describes how a compound interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for “5-(2-Aminoethyl)-2-thienylmethanone hydrobromide” is not detailed in the available resources.
Safety and Hazards
特性
IUPAC Name |
[5-(2-aminoethyl)thiophen-2-yl]-(furan-2-yl)methanone;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S.BrH/c12-6-5-8-3-4-10(15-8)11(13)9-2-1-7-14-9;/h1-4,7H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVDRZUJFQWJPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C2=CC=C(S2)CCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



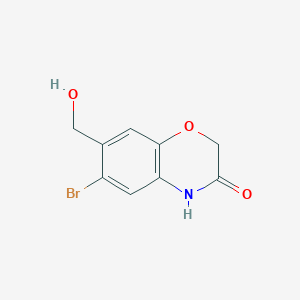
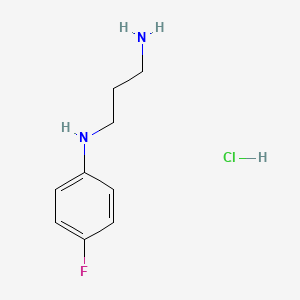
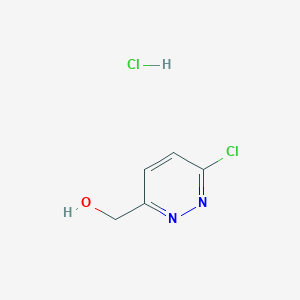
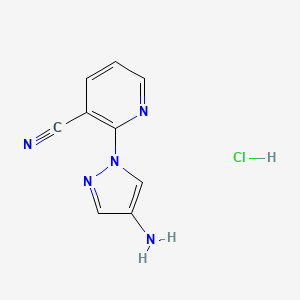


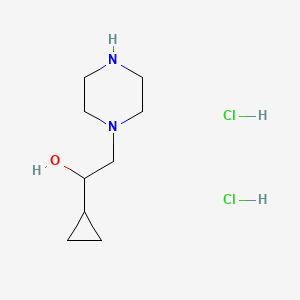
![1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B1379209.png)
![3-Ethoxy-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B1379211.png)
![2-Acetyl-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),8,10-trien-7-one](/img/structure/B1379212.png)
![5-(benzylsulfanyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1379215.png)
![tert-butyl N-{3-[(6-chloropyrazin-2-yl)amino]propyl}carbamate](/img/structure/B1379216.png)

![3-[Ethyl(2,2,2-trifluoroethyl)amino]propan-1-ol hydrochloride](/img/structure/B1379220.png)